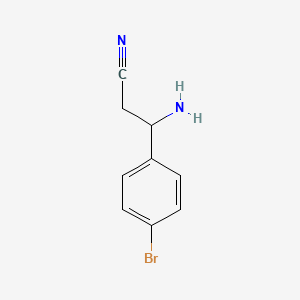![molecular formula C14H12ClIN2O4 B13873654 Methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate](/img/structure/B13873654.png)
Methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a chloro and iodo substituent, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate typically involves multiple steps. One common approach is to start with the benzoic acid derivative, which undergoes halogenation to introduce the chloro and iodo substituents. The oxazole ring is then introduced through a cyclization reaction involving an appropriate precursor. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: The oxazole ring can participate in further cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo substituents.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate involves its interaction with specific molecular targets. The chloro and iodo substituents, as well as the oxazole ring, can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoate esters with halogen and oxazole substituents, such as:
Uniqueness
Methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate is unique due to its specific combination of substituents and the presence of both chloro and iodo groups, which can confer distinct reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H12ClIN2O4 |
|---|---|
Peso molecular |
434.61 g/mol |
Nombre IUPAC |
methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C14H12ClIN2O4/c1-7-3-8(22-18-7)4-13(19)17-12-6-10(15)11(16)5-9(12)14(20)21-2/h3,5-6H,4H2,1-2H3,(H,17,19) |
Clave InChI |
PQFOBLWAIHASLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)CC(=O)NC2=CC(=C(C=C2C(=O)OC)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



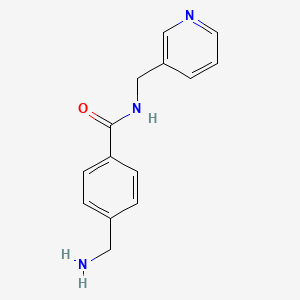
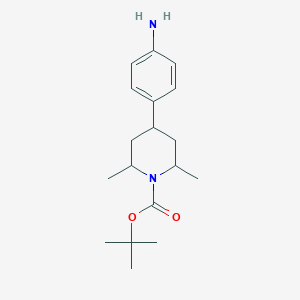
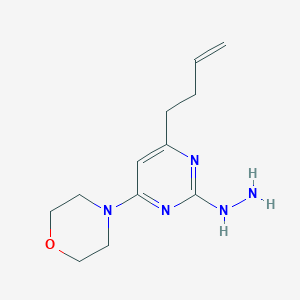


![1-[2-(2-pyridinyl)phenyl]Ethanone](/img/structure/B13873612.png)
![8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873628.png)
![[4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13873631.png)
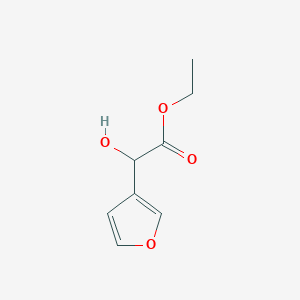
![Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13873649.png)

![4-[3-(Bromomethyl)-5-fluorophenyl]morpholine](/img/structure/B13873658.png)
